molecular formula C24H16F6N6O B1314548 RAF265 CAS No. 927880-90-8

RAF265

Numéro de catalogue: B1314548
Numéro CAS: 927880-90-8
Poids moléculaire: 518.4 g/mol
Clé InChI: YABJJWZLRMPFSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RAF-265 est un nouvel inhibiteur de petite molécule biodisponible par voie orale qui cible la kinase RAF et le récepteur 2 du facteur de croissance de l'endothélium vasculaire (VEGFR2). Il présente une inhibition in vitro puissante des trois isoformes de type sauvage de RAF et des activités kinases de BRAF muté V600E. Ce composé a montré une activité antiproliférative efficace dans les lignées cellulaires de mélanome et de cancer colorectal hébergeant des mutations BRAF activantes .

Mécanisme D'action

Target of Action

RAF265 is a novel, orally bioavailable small molecule inhibitor that primarily targets B-Raf and VEGFR2 . B-Raf is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), which plays a significant role in blood vessel formation .

Mode of Action

This compound binds and inhibits Raf kinases, which may result in a reduction of tumor cell growth and proliferation, and tumor cell death . In addition, this compound inhibits VEGFR2, thereby disrupting tumor angiogenesis .

Biochemical Pathways

This compound significantly impacts the Ras/Raf/MAPK and VEGF pathways . The Ras/Raf/MAPK pathway plays a pivotal role in mediating survival and proliferation signals in tumor cells . The VEGF pathway has emerged as a truly validated target in human cancer, with small molecule and antibody therapeutics demonstrating efficacy in various types of cancer .

Result of Action

This compound significantly impairs the in vitro differentiation of peripheral blood mononuclear cells to osteoclasts induced by receptor activator of NF-kB ligand (RANKL) and M-CSF . This compound treatment leads to ERK inhibition and diminished expression of c-fos and NFATc1, which would likely account for inhibition of osteoclastogenesis . The reduced gene expression of aVb3 integrin, CCR1, cathepsin K, carbonic anhydrase II, matrix metalloproteinase 9, urokinase and tissue-type plasminogen activators, vacuolar H + -ATPase subunit (ATP6V1A) and Rab7 GTPase would probably mediate this compound hindered resorption .

Action Environment

The environment in which this compound operates can significantly influence its action, efficacy, and stability. For instance, in xenograft models that express wild-type Ras/wild-type Raf, the anti-tumor activity of this compound is through inhibition of angiogenesis (decreased vessel density) rather than inhibition of the Ras/Raf/MAPK pathway . This suggests that the genetic environment of the tumor cells can influence the mechanism of action of this compound.

Analyse Biochimique

Biochemical Properties

1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The trifluoromethyl groups in the compound enhance its binding affinity to certain enzymes, leading to enzyme inhibition or activation. For instance, the compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

The molecular mechanism of action of 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as receptors and enzymes, through its trifluoromethyl groups. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, the compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to its gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products .

Dosage Effects in Animal Models

The effects of 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

RAF-265 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de divers intermédiaires chimiquesLes conditions de réaction incluent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées .

Méthodes de production industrielle

La production industrielle de RAF-265 implique le passage de la synthèse en laboratoire à une échelle plus importante, en veillant à ce que les conditions de réaction soient optimisées pour un rendement et une pureté maximaux. Cela peut impliquer l'utilisation de réacteurs à grande échelle, de procédés à écoulement continu et de techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

RAF-265 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour faciliter les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de RAF-265 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études ou des applications ultérieures .

Applications de recherche scientifique

RAF-265 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

RAF-265 exerce ses effets en se liant et en inhibant les kinases RAF, qui sont des composants clés de la voie de signalisation RAF/MEK/ERK. Cette inhibition entraîne une réduction de la croissance et de la prolifération des cellules tumorales, et finalement à la mort des cellules tumorales. De plus, RAF-265 inhibe le récepteur 2 du facteur de croissance de l'endothélium vasculaire (VEGFR-2), perturbant ainsi l'angiogenèse tumorale et contribuant davantage à ses effets antitumoraux .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à RAF-265 comprennent d'autres inhibiteurs de la kinase RAF et des inhibiteurs de VEGFR2, tels que :

Unicité de RAF-265

RAF-265 est unique dans sa double inhibition de la kinase RAF et du VEGFR2, offrant un spectre d'activité antitumorale plus large par rapport aux autres inhibiteurs qui ciblent uniquement l'une de ces voies. Cette double inhibition permet à RAF-265 d'inhiber efficacement la prolifération des cellules tumorales et l'angiogenèse, ce qui en fait un agent thérapeutique prometteur pour le traitement de divers cancers .

Activité Biologique

RAF265, a multikinase inhibitor, has garnered attention for its therapeutic potential in treating various cancers, particularly melanoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and emerging applications beyond oncology.

This compound primarily targets the RAF family of kinases, including BRAF and CRAF, and also inhibits several receptor tyrosine kinases such as VEGFR2 and PDGFR. By doing so, it disrupts key signaling pathways involved in cell proliferation and survival, particularly the MAPK/ERK pathway. This inhibition leads to reduced phosphorylation of ERK1/2 and MEK1, which are crucial for tumor growth and metastasis.

Key Kinase Inhibition Profile

Kinase TargetIC50 (nM)
BRAF (V600E)<20
BRAF (wild type)50-100
c-RAF30
VEGFR230
PDGFR>100
RET25-50

Efficacy in Melanoma Treatment

A pivotal study evaluated the efficacy of this compound in advanced human melanoma. Tumors from 34 patients were implanted in nude mice to assess the drug's impact. The results indicated that:

  • 41% of tumors responded to treatment with a greater than 50% reduction in volume.
  • Among responders, 71% were BRAF wild type, suggesting this compound's effectiveness extends beyond BRAF V600E mutations.

The study highlighted that gene expression profiles could predict responses to this compound, with responders showing enriched expression of genes related to cell growth and signaling pathways.

Case Studies

  • Clinical Response Analysis : In a phase I trial involving melanoma patients, this compound demonstrated clinical activity with manageable toxicity profiles. Patients with wild-type BRAF tumors showed significant responses, indicating a potential for broader application beyond genetically defined subsets.
  • Combination Therapy : Research has shown that combining this compound with other agents can enhance therapeutic outcomes. For instance, combining this compound with BEZ-235 (a dual PI3K/mTOR inhibitor) resulted in synergistic effects in thyroid cancer models, effectively inhibiting tumor growth more than either agent alone.

Emerging Applications

Recent studies have expanded the scope of this compound beyond oncology:

  • Antiviral Activity : this compound has shown promise as an antiviral agent against herpes simplex virus (HSV-1) and coronaviruses (including PEDV and SARS-CoV-2). It reduced viral loads significantly in vitro by targeting host cell machinery and mediating cytoskeletal rearrangements essential for viral entry.

Summary of Antiviral Findings

Virus TypeViral Load ReductionMechanism
HSV-14 orders of magnitudeInhibition of host translation machinery
PEDVSignificant reductionDisruption of actin arrangement

Propriétés

IUPAC Name

1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F6N6O/c1-36-19-7-6-15(10-17(19)34-22(36)33-14-4-2-13(3-5-14)23(25,26)27)37-16-8-9-31-18(11-16)21-32-12-20(35-21)24(28,29)30/h2-12H,1H3,(H,32,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABJJWZLRMPFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025871
Record name 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-4-pyridinyl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CHIR-265 binds and inhibits Raf kinases, which may result in a reduction of tumor cell growth and proliferation, and tumor cell death. In addition, this agent inhibits vascular endothelial growth factor receptor type 2 (VEGFR-2), thereby disrupting tumor angiogenesis. Raf kinases are critical enzymes in the Ras/Raf/MEK/ERK signaling pathway and are frequently upregulated in neoplasms.
Record name RAF-265
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05984
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

927880-90-8
Record name RAF 265
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927880908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAF-265
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05984
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-4-pyridinyl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAF-265
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O434L3768
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Trifluoromethylphenyl isothiocyanate (200 mg, 1 mmol) was added to a mixture of 4-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N1-methylbenzene-1,2-diamine (350 mg, 1 mmol) in 3 mL of acetonitrile. After stirring for 20 min at ambient temperature, HPLC analysis showed complete conversion. Triethylamine (0.3 mL, 2.2 mmol) was added followed by 2-chloro-1-methylpyridinium iodide (270 mg, 1.05 mmol). The reaction mixture was heated to 50° C. for 5 h. The heating was stopped and 1.5 mL of water was added. After stirring the mixture for 2 h, the solid was collected by filtration and washed with 2:1 acetonitrile/water (3×1 mL) to afford 317 mg (61%) of the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
61%

Synthesis routes and methods II

Procedure details

4-Trifluoromethylphenyl isothiocyanate (200 mg, 1 mmol) was added to a mixture of 4-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N1-methylbenzene-1,2-diamine (350 mg, 1 mmol) in 3 mL of acetonitrile. After stirring for 20 min at ambient temperature, HPLC analysis showed complete conversion. A mixture of thiourea (553 mg, 1 mmol) in POCl3 (3 mL) was stirred at ambient temperature. After 4 h, the mixture was heated to approximately 50° C. After heating for 2 h, HPLC analysis indicated completion of reaction:
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
553 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RAF265
Reactant of Route 2
RAF265
Reactant of Route 3
Reactant of Route 3
RAF265
Reactant of Route 4
Reactant of Route 4
RAF265
Reactant of Route 5
RAF265
Reactant of Route 6
RAF265

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.